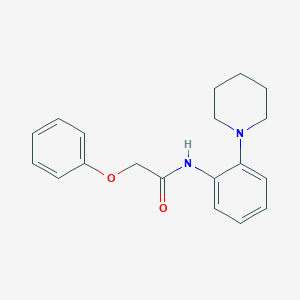

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Description

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide |

InChI |

InChI=1S/C19H22N2O2/c22-19(15-23-16-9-3-1-4-10-16)20-17-11-5-6-12-18(17)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2,(H,20,22) |

InChI Key |

IUYPJKYOHWUNDH-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18N2O2, with a molecular weight of approximately 310.39 g/mol. The compound features a phenoxy group and a piperidine moiety , which enhance its pharmacological properties. The synthesis typically involves nucleophilic substitution reactions and can be optimized using various solvents and microwave-assisted techniques to improve yield and purity.

Research indicates that this compound acts primarily as an inhibitor of tankyrases , enzymes that play a crucial role in the Wnt signaling pathway. Dysregulation of this pathway is linked to various cancers, making this compound a potential candidate for cancer therapies. The inhibition of tankyrases leads to the stabilization of Axin protein, promoting the degradation of β-catenin, which is pivotal in cancer progression.

Therapeutic Applications

In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic effects, suggesting its utility in managing pain-related disorders. The following table summarizes key findings related to its biological activity:

| Activity | Description | Reference |

|---|---|---|

| Tankyrase Inhibition | Inhibits tankyrases, affecting Wnt signaling pathways associated with cancer | |

| Anti-inflammatory | Exhibits properties that reduce inflammation | |

| Analgesic Effects | Demonstrates pain-relief capabilities in preclinical models |

Case Studies

Several studies highlight the efficacy of this compound:

- Cancer Treatment : A study evaluated its effects on colorectal cancer cells, showing a significant reduction in cell viability when treated with the compound. The mechanism was attributed to the modulation of Wnt signaling pathways.

- Pain Management : In animal models, the compound showed promising results in reducing pain responses comparable to traditional analgesics. This was assessed through behavioral assays measuring response times to painful stimuli.

- Inflammatory Disorders : Research involving inflammatory models indicated that the compound effectively reduced markers of inflammation, suggesting potential applications in treating conditions like arthritis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Piperidin-1-yl-N-(4-methylphenyl)acetamide | Structure | Methyl group enhances lipophilicity |

| N-(4-fluorophenyl)-N-(piperidin-1-yl)acetamide | Structure | Fluorine substitution may affect bioactivity |

| Phenoxyacetic acid derivatives | Structure | Basic structure without piperidine |

These comparisons illustrate how the unique structural features of this compound may confer distinct pharmacological properties not found in simpler analogs.

Comparison with Similar Compounds

Core Scaffold Modifications

The target compound shares a 2-phenoxyacetamide backbone with multiple derivatives. Key structural variations among analogues include:

Analysis :

- Heterocyclic Influence : Replacement of the piperidine group in the target compound with isoxazole () or thiazole () alters binding affinity. For instance, isoxazole-containing compound 66 exhibited an IC50 of 9.49 nM for α-syn fibril binding, while thiazole derivatives showed variable activity depending on substituents .

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in Gf, ) enhance metabolic stability but may reduce solubility.

Pharmacological Data and SAR Trends

Key pharmacological findings from analogues:

Structure-Activity Relationship (SAR) Insights :

- Heterocycle Optimization : Replacement of the B ring with oxadiazole () abolished α-syn binding, whereas pyrazole (moderate affinity) and isoxazole (high affinity) demonstrated the importance of heterocycle electronics and size .

- Substitution Patterns : Para-substitution on the A ring (e.g., bromo in compound 73) improved α-syn binding affinity by 10-fold compared to methoxy groups, highlighting the role of electron-withdrawing substituents .

- Piperidine vs. Piperazine : Piperidine (target compound) has a single nitrogen atom, offering reduced basicity compared to piperazine (), which may influence blood-brain barrier penetration or off-target effects .

Physicochemical Properties

Comparative physical properties of selected analogues:

This contrasts with sulfonamide-containing derivatives (e.g., Gd), which exhibit higher polarity and lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.